molecular formula C15H13Cl2N3O B3035737 3-(5,6-dichloro-1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone CAS No. 338412-10-5

3-(5,6-dichloro-1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Cat. No.: B3035737
CAS No.: 338412-10-5
M. Wt: 322.2 g/mol
InChI Key: BWFTXGGVRFBQLJ-UHFFFAOYSA-N
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Description

3-(5,6-dichloro-1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-dichloro-1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Chlorination: Introduction of chlorine atoms at the 5 and 6 positions of the benzimidazole ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: Propylation of the benzimidazole nitrogen using propyl halides under basic conditions.

    Pyridinone formation: Cyclization with a suitable pyridine derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions might target the nitro groups or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzimidazole or pyridinone rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Benzimidazole derivatives are often studied for their antimicrobial properties.

    Enzyme Inhibition: Potential use as inhibitors of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 3-(5,6-dichloro-1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by binding to specific proteins or enzymes, inhibiting their function. This can disrupt critical biological pathways, leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-aminobenzimidazole: Another derivative with significant biological activity.

    5,6-dichlorobenzimidazole: A closely related compound with similar chemical properties.

Uniqueness

3-(5,6-dichloro-1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

Properties

IUPAC Name

3-(5,6-dichloro-1-propylbenzimidazol-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O/c1-2-6-20-13-8-11(17)10(16)7-12(13)19-14(20)9-4-3-5-18-15(9)21/h3-5,7-8H,2,6H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFTXGGVRFBQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC(=C(C=C2N=C1C3=CC=CNC3=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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